![molecular formula C10H6BrClO2 B1441097 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde CAS No. 885271-03-4](/img/structure/B1441097.png)
8-Bromo-6-chloro-2H-chromene-3-carbaldehyde
Overview
Description
“8-Bromo-6-chloro-2H-chromene-3-carbaldehyde” is a chemical compound with the CAS Number: 885271-03-4 . It has a molecular weight of 273.51 and its IUPAC name is this compound . It appears as a yellow solid .
Molecular Structure Analysis
The linear formula of “this compound” is C10H6BrClO2 . The InChI code is 1S/C10H6BrClO2/c11-9-3-8(12)2-7-1-6(4-13)5-14-10(7)9/h1-4H,5H2 .Physical And Chemical Properties Analysis
The physical form of “this compound” is a yellow solid . Its molecular weight is 273.51 .Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Novel Derivatives
Microwave-assisted synthesis of novel 2H-chromene derivatives, including variants of 6-chloro-2-oxo-2H-chromene-4-carbaldehyde, has been explored. These compounds have shown promising antimicrobial activity against various bacteria and fungi (El Azab, Youssef, & Amin, 2014).
Antimicrobial Agents
Schiff’s Bases of 4-Chloro-3-coumarin aldehyde, closely related to 8-Bromo-6-chloro-2H-chromene-3-carbaldehyde, have been synthesized and evaluated for their antimicrobial properties. These compounds displayed significant activity against various bacterial and fungal strains (Bairagi, Bhosale, & Deodhar, 2009).
Cytotoxicity Against Cancer Cells
Research on halogenated dihydropyrano[3,2-b]chromene derivatives, which include 8-bromo and 8-chloro variants, demonstrated notable cytotoxic activity against lung and breast cancer cell lines. These findings suggest potential applications in cancer therapy (Sabouri, Faghih-Mirzaei, & Abaszadeh, 2022).
Antibacterial Activity
Various derivatives synthesized from related compounds like 4-amino7-chloro-2-oxo-2H-chromen-3-carbaldehyde have shown significant antibacterial activity, indicating potential applications in combating bacterial infections (Behrami & Vaso, 2017).
Anti-inflammatory Properties
Some synthesized compounds from 4-chloro-2-oxo-2H-chromene-3-carbaldehydes have shown effective anti-inflammatory activity, particularly against TNF-α and IL-6. This suggests their potential use in treating inflammatory conditions (Kurma, Karri, Kuncha, Sistla, & Bhimapaka, 2020).
Electronic and Structural Studies
Computational Analysis of Structural and Electronic Properties
Studies using Density Functional Theory (DFT) have been conducted to understand the molecular structures, electronic properties, and stability of chloro-oxo-chromene-carbaldehyde derivatives. These studies are crucial for the design and synthesis of compounds with specific properties (Toh, Meepripruk, Ang, Sulaiman, & Mohamed-Ibrahim, 2016).
Investigation of Synthesis Kinetics
Research into the kinetics and synthesis of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate offers insights into the synthetic processes and mechanisms involved in the formation of chromene derivatives. This is vital for developing efficient synthetic methods for these compounds (Asheri, Habibi-Khorassani, & Shahraki, 2016).
properties
IUPAC Name |
8-bromo-6-chloro-2H-chromene-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClO2/c11-9-3-8(12)2-7-1-6(4-13)5-14-10(7)9/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOCHWIEQCJRIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C(=CC(=C2)Cl)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696319 | |
Record name | 8-Bromo-6-chloro-2H-1-benzopyran-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885271-03-4 | |
Record name | 8-Bromo-6-chloro-2H-1-benzopyran-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885271-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromo-6-chloro-2H-1-benzopyran-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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